Cytochalasin A

Übersicht

Beschreibung

Cytochalasin A is a fungal-derived natural product belonging to the cytochalasan family. These compounds are characterized by a perhydro-isoindolone core fused with a macrocyclic ring. This compound is known for its ability to bind to actin filaments, thereby inhibiting actin polymerization and affecting various cellular processes such as cell division and motility .

Wissenschaftliche Forschungsanwendungen

Cytochalasin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Aktinpolymerisation und der Dynamik des Zytoskeletts eingesetzt.

Biologie: In der Zellbiologie verwendet, um zelluläre Prozesse wie Motilität, Teilung und Morphologie zu untersuchen.

Medizin: Aufgrund seiner Fähigkeit, die Zellteilung zu hemmen, wurde es auf sein Potenzial als Antikrebsmittel untersucht.

Industrie: In der Entwicklung von Assays zur Untersuchung der Zytoskelettdynamik und der Medikamentenentwicklung verwendet .

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die bedornten Enden von Aktinfilamenten bindet und so die Addition von Aktinmonomeren blockiert. Diese Hemmung der Aktinpolymerisation führt zu Veränderungen der Zellmorphologie, Hemmung der Zellteilung und Induktion von Apoptose. Die Verbindung beeinflusst auch andere zelluläre Prozesse wie Membranfaltung und Motilität .

Ähnliche Verbindungen:

Cytochalasin B: Ähnlich wie this compound, hemmt es aber auch den Monosaccharidtransport über Zellmembranen.

Cytochalasin D: Bekannt für seine Fähigkeit, die Proteinsynthese zu hemmen und Aktinfilamente zu stören.

Cytochalasin E:

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Bindung an Aktinfilamente und seiner starken Auswirkungen auf zelluläre Prozesse einzigartig. Seine Fähigkeit, die Aktinpolymerisation zu hemmen, macht es zu einem wertvollen Werkzeug bei der Untersuchung des Zytoskeletts und der Entwicklung therapeutischer Mittel .

Wirkmechanismus

Target of Action

Cytochalasin A, like other cytochalasins, primarily targets actin filaments . Actin filaments, also known as microfilaments, are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell movement, and facilitating various intracellular processes .

Mode of Action

This compound interacts with actin filaments by binding to their fast-growing, so-called barbed (or plus-) ends . This binding inhibits the addition of actin monomers, thereby preventing the polymerization and elongation of the filaments . This interaction alters the dynamic properties of actin filaments, leading to changes in cellular processes that rely on actin-based motility .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the actin polymerization pathway . By inhibiting the polymerization and elongation of actin filaments, this compound disrupts the normal functioning of the actin cytoskeleton . This disruption can lead to changes in cell morphology and inhibit cellular processes such as cell division . Moreover, the compound can cause cells to undergo apoptosis .

Result of Action

The inhibition of actin polymerization by this compound can lead to significant changes in cellular morphology and function . It can inhibit cellular processes such as cell division and even cause cells to undergo apoptosis . Furthermore, this compound can prevent cellular translocation and cause cells to enucleate .

Biochemische Analyse

Biochemical Properties

Cytochalasin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the cytoskeletal proteins, which are crucial for cell structure, function, and movement

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cytoplasmic streaming, a process crucial for cell movement .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to cap the plus ends of actin filaments, thereby altering their dynamic properties .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It has been observed that the actin bundles remain intact at the time of streaming cessation and disassemble only after one to several days’ treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Cytochalasin D at 0.2 μM gave an approximate LD50 in zebrafish, while Cytochalasin B was fully-tolerated at 5 μM, and gave an LD50 of 10 μM

Metabolic Pathways

It is known to interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cytochalasin A can be synthesized through a series of complex organic reactions. The synthesis typically involves the use of polyketide synthase and non-ribosomal peptide synthetase pathways. The process begins with the inoculation of endophytic fungi, such as Xyllaria species, into a culture medium. After a period of growth, the culture is extracted using ethyl acetate, followed by purification through macroporous resin, silica gel, and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using fungal strains known to produce this compound. The fermentation broth is then subjected to extraction and purification processes similar to those used in laboratory synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen: Cytochalasin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die zur Untersuchung der Struktur-Wirkungs-Beziehung der Verbindung verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Cytochalasin B: Similar to cytochalasin A but also inhibits monosaccharide transport across cell membranes.

Cytochalasin D: Known for its ability to inhibit protein synthesis and disrupt actin filaments.

Cytochalasin E:

Uniqueness: this compound is unique due to its specific binding to actin filaments and its potent effects on cellular processes. Its ability to inhibit actin polymerization makes it a valuable tool in studying the cytoskeleton and developing therapeutic agents .

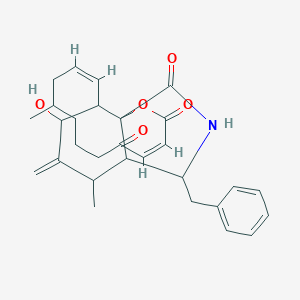

Eigenschaften

CAS-Nummer |

14110-64-6 |

|---|---|

Molekularformel |

C29H35NO5 |

Molekulargewicht |

477.6 g/mol |

IUPAC-Name |

(1S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione |

InChI |

InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,23?,24?,26?,27?,29-/m1/s1 |

InChI-Schlüssel |

ZMAODHOXRBLOQO-QXBULPHQSA-N |

SMILES |

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |

Isomerische SMILES |

CC1CCCC(=O)C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |

Kanonische SMILES |

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |

Aussehen |

White powder |

Key on ui other cas no. |

14110-64-6 |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

(7S,13E,16R,21E)-7-Hydroxy-16-methyl-10-phenyl-24-Oxa[14]cytochalasa-6(12),13,21-triene-1,20,23-trione; 16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Cytochalasin A?

A1: this compound primarily targets actin, a ubiquitous protein responsible for various cellular processes, including cell motility, division, and maintenance of cell shape. [, ]

Q2: How does this compound affect actin dynamics?

A2: CA binds to the barbed end of actin filaments, effectively capping them and preventing further polymerization. This disruption of actin dynamics leads to a cascade of downstream effects on various cellular functions. [, ]

Q3: What are the consequences of this compound-induced actin disruption on cell morphology?

A3: CA treatment can lead to significant changes in cell morphology, including the inhibition of cytoplasmic cleavage during cell division, reduced cell motility, and the formation of unusual cell shapes like the "arborized" cells observed in chick muscle cultures. [, , ]

Q4: Does this compound affect microtubules?

A5: While CA primarily targets actin, studies have shown that it can indirectly influence microtubule organization in some cell types. For instance, treating fibroblasts with CA led to microtubule depolymerization, suggesting an interdependence between microfilament and microtubule regulation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.